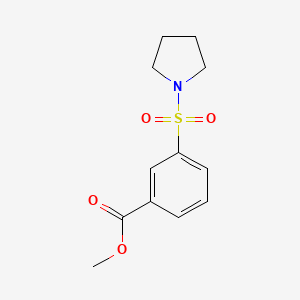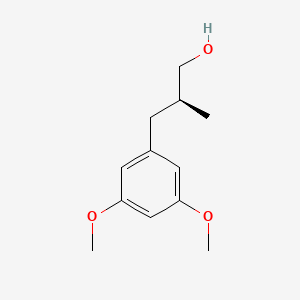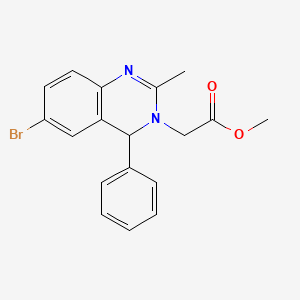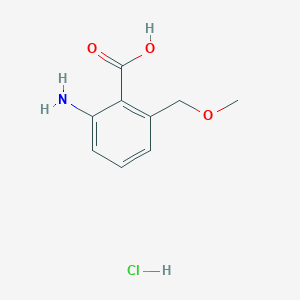
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F3NO4S and its molecular weight is 377.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Compounds similar to the specified chemical structure, especially those with benzenesulfonamide derivatives, have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc(II) phthalocyanines substituted with new benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them suitable for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on benzenesulfonamide derivatives has also demonstrated anticancer potential. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes show promise in treating various diseases, including uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders, due to their interaction with the progesterone receptor (González-Álvarez et al., 2013).
Antibacterial Properties
The antibacterial properties of new Schiff bases of sulfa drugs and their metal complexes have been explored. These compounds exhibit significant inhibitory activities against various bacterial strains, including Escherichia coli, highlighting their potential as antibacterial agents (Alyar et al., 2018).
Enzyme Inhibition
Several studies have demonstrated the enzyme inhibitory effects of these compounds, particularly against enzymes like carbonic anhydrase. This property is crucial for developing therapeutic agents for conditions such as glaucoma and diuretic issues. The enzyme inhibition activity is significantly enhanced in the presence of metal complexes, indicating the role of these compounds in medicinal chemistry (Alyar et al., 2019).
Ligands for Metal Complex Formation
The ability of benzenesulfonamide derivatives to act as ligands for metal complex formation has been extensively studied. These complexes not only exhibit diverse biological activities but also offer insights into the design of new therapeutic agents with improved pharmacological profiles. The structural characteristics of these compounds, including their ability to form stable metal complexes, contribute to their potential applications in drug design and development (Yamada et al., 2016).
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S/c1-10-9-14(11(2)24-10)15(21)7-8-20-25(22,23)13-5-3-12(4-6-13)16(17,18)19/h3-6,9,15,20-21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJVDVWSPCHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)


![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2806056.png)
![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)
![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2806059.png)
![3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2806060.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
